3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820365
InChI: InChI=1S/C24H17N3O4/c28-21-14-5-1-3-7-16(14)26-23(30)19(21)18(13-9-11-25-12-10-13)20-22(29)15-6-2-4-8-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31)
SMILES:
Molecular Formula: C24H17N3O4
Molecular Weight: 411.4 g/mol

3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)

CAS No.:

Cat. No.: VC14820365

Molecular Formula: C24H17N3O4

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) -

Specification

Molecular Formula C24H17N3O4
Molecular Weight 411.4 g/mol
IUPAC Name 4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-4-ylmethyl]-1H-quinolin-2-one
Standard InChI InChI=1S/C24H17N3O4/c28-21-14-5-1-3-7-16(14)26-23(30)19(21)18(13-9-11-25-12-10-13)20-22(29)15-6-2-4-8-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31)
Standard InChI Key FHEJZTSQACPQBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O

Introduction

The compound 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is a complex organic molecule that belongs to the class of quinolones, which are known for their diverse biological activities. This compound is particularly interesting due to its potential applications in medicinal chemistry, given the properties of quinolones as antiviral, antibacterial, and anticancer agents.

General Synthesis Approach

A general approach to synthesizing similar compounds involves the reaction of quinolones with aldehydes in the presence of a catalyst. For instance, the synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) involves the condensation of quinolones with formaldehyde under specific conditions .

Biological Activity

Quinolones are known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) would depend on its ability to interact with biological targets, such as enzymes or receptors.

Spectroscopic and Structural Analysis

The structural analysis of quinolone derivatives often involves techniques like NMR, IR, and mass spectrometry to elucidate their molecular structures. X-ray crystallography can provide detailed information about the spatial arrangement of atoms within the molecule.

Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance): Useful for determining the molecular structure and identifying functional groups.

  • IR (Infrared Spectroscopy): Helps in identifying specific functional groups based on their vibrational frequencies.

  • Mass Spectrometry: Provides information about the molecular weight and fragmentation patterns.

Future Directions

  • Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high yields.

  • Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.

  • Structural Studies: Conducting detailed structural analyses to understand its molecular interactions and potential binding modes with biological targets.

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